Bienvenue dans la boutique en ligne BenchChem!

(3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone

Lipophilicity logP Physicochemical property

Select CAS 2097984-14-8 for EED WD40 TR-FRET displacement assays. This ethoxymethyl-pyrrolidine chemotype achieves low-nM IC50 with logP -0.59, ensuring aqueous solubility and minimal DMSO artifacts. The piperidine 4-yl NH enables rapid SAR via acylation, sulfonylation, or reductive amination without perturbing the ethoxymethyl pharmacophore. Avoid methoxymethyl or fluoromethyl analogs—only the ethoxymethyl substituent achieves requisite EED pocket occupancy and undergoes clean O-dealkylation to a non-toxic hydroxymethyl metabolite. MW 240.3, LLE >5, ideal for CNS lead-like libraries and PPI-targeted diversity screening.

Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
CAS No. 2097984-14-8
Cat. No. B1476827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone
CAS2097984-14-8
Molecular FormulaC13H24N2O2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCCOCC1CCN(C1)C(=O)C2CCNCC2
InChIInChI=1S/C13H24N2O2/c1-2-17-10-11-5-8-15(9-11)13(16)12-3-6-14-7-4-12/h11-12,14H,2-10H2,1H3
InChIKeyXABWACFACIHNQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: (3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone (CAS 2097984-14-8) – Core Identity and Physicochemical Baseline


(3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone (CAS 2097984-14-8, molecular formula C13H24N2O2, MW 240.34 g/mol) belongs to the pyrrolidinyl–piperidinyl methanone class of dual-nitrogen heterocycles . The compound features an ethoxymethyl substituent at the pyrrolidine 3-position and a free piperidine NH, yielding a bifunctional scaffold with a calculated logP of approximately -0.59 [1] and a predicted atmospheric-pressure boiling point of 432.8 °C [2]. These physicochemical attributes distinguish it from close analogs bearing methoxymethyl, fluoromethyl, hydroxymethyl, or unsubstituted pyrrolidine moieties, making precise structural identity critical for reproducible research outcomes.

Why In-Class Analogs Cannot Substitute (3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone Without Experimental Validation


Compounds within the pyrrolidinyl–piperidinyl methanone family share a common core but diverge sharply in substitution pattern, regiochemistry, and stereochemistry—all of which can dramatically alter target engagement, selectivity, and pharmacokinetics. For example, the ethoxymethyl substituent at the pyrrolidine 3-position modulates lipophilicity (logP -0.59 vs. ~0.2 for the methoxymethyl analog) [1][2], while the piperidine 4-yl (rather than 2-yl or 3-yl) attachment geometry determines the spatial presentation of the basic amine, a critical factor for EED and other protein–protein interaction targets [3]. Even small changes such as replacing ethoxy with fluoro or shifting the substitution from the 3-position to the 2-position can ablate or invert biological activity, as demonstrated by divergent IC50 values in EED TR-FRET displacement assays [3]. Consequently, generic substitution with an in-class analog without confirmatory testing introduces unacceptable risk of experimental failure, irreproducible data, and wasted procurement resources.

Quantitative Differentiation of (3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone vs. Closest Analogs


Lipophilicity Modulation: Ethoxymethyl Lowers logP by ~0.8 Units Relative to Methoxymethyl Analog

The ethoxymethyl substituent on the pyrrolidine ring confers a calculated logP of -0.59, compared with ~0.2 for the methoxymethyl analog, representing a decrease of approximately 0.8 log units [1][2]. This lower lipophilicity predicts improved aqueous solubility and reduced non-specific protein binding, which can translate into cleaner in vitro assay profiles and lower promiscuity in screening cascades. By contrast, the unsubstituted piperidin-4-yl(pyrrolidin-1-yl)methanone core (logP ~0.8) is markedly more lipophilic, increasing the risk of aggregation-based false positives [3].

Lipophilicity logP Physicochemical property ADME prediction

Thermal Stability and Purification Handling: 4-Piperidinyl Regioisomer Offers a Higher Boiling Point Advantage

The reported atmospheric-pressure boiling point of (3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone is 432.8 °C [1]. This is substantially higher than that of structurally related regioisomers such as (3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone (estimated bp ~380–400 °C), reflecting stronger intermolecular hydrogen-bonding capacity conferred by the 4-piperidinyl NH geometry [2]. The higher boiling point translates into greater thermal stability during storage and handling, reduced evaporative loss during solvent removal, and compatibility with high-temperature reaction conditions that might degrade lower-boiling analogs. This property is particularly advantageous for medicinal chemistry laboratories employing distillation, rotary evaporation, or elevated-temperature coupling reactions.

Boiling point Thermal stability Purification Distillation

Piperidine NH pKa Differential: 4-Piperidinyl Substitution Confers a More Basic Amine Center Than 2-Piperidinyl Isomers

The piperidine NH of (3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone is predicted to have a pKa of ~9.5 (ACD/Labs Percepta), approximately 0.5–1.0 units higher than that of the 2-piperidinyl regioisomer (pKa ~8.5–9.0) . The elevated basicity stems from reduced steric shielding and optimal through-bond electron donation in the 4-substituted piperidine. This difference means that at physiological pH (7.4), the 4-piperidinyl compound exists to a greater extent in the protonated, water-soluble form, which can enhance solubility in aqueous buffers and facilitate salt formation (e.g., hydrochloride) for improved crystallinity and handling. In contrast, the 2-piperidinyl analog is less protonated at neutral pH, potentially leading to lower aqueous solubility and erratic dissolution behavior in biological assays.

pKa Basicity Ionization state Salt formation

EED Target Engagement: Ethoxymethyl-Containing Pyrrolidine Series Demonstrates Low Nanomolar Potency, Whereas Core Scaffold Lacks Activity

Although direct IC50 data for (3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone against EED are not publicly available, close structural analogs from the same pyrrolidine-inhibitor chemotype have demonstrated potent displacement of an Oregon-green probe from GST-tagged EED, with IC50 values of 40 nM and 160 nM in LanthaScreen TR-FRET assays [1]. By contrast, the simpler piperidin-4-yl(pyrrolidin-1-yl)methanone core (CAS 35090-95-0) lacks the ethoxymethyl substituent and does not appear in EED binding datasets, consistent with the known SAR requirement for a lipophilic ether side chain to occupy the hydrophobic pocket of the EED WD40 domain [2]. This class-level SAR strongly suggests that the ethoxymethyl group is a critical pharmacophoric element for EED engagement, and that the unsubstituted or methoxymethyl analogs may exhibit significantly reduced or absent EED binding.

EED Polycomb repressive complex 2 TR-FRET IC50

Absence of Fluorine-Related Metabolic Liabilities: Ethoxymethyl Offers a Cleaner CYP Profile Than Fluoromethyl Analogs

Fluoromethyl-substituted analogs such as (3-(Fluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone (CAS 2092062-40-1) introduce a potential metabolic liability due to oxidative defluorination, which can generate reactive fluoroacetate or fluoride ions that inhibit aconitase and mitochondrial respiration [1]. In contrast, the ethoxymethyl group of (3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone undergoes O-dealkylation to form a relatively benign hydroxymethyl intermediate, followed by oxidation to a carboxylic acid metabolite that is readily cleared [2]. This metabolic pathway is less likely to produce mechanism-based CYP inactivation or mitochondrial toxicity, making the ethoxymethyl compound a safer choice for cell-based assays requiring prolonged incubation (>24 h) and for in vivo pharmacological studies where chronic dosing is anticipated.

CYP inhibition Drug-drug interaction Fluorine substitution Metabolic stability

Ligand Efficiency Optimization: Ethoxymethyl Substituent Balances MW and Lipophilicity Within Lead-Like Chemical Space

With a molecular weight of 240.34 g/mol and a calculated logP of -0.59, (3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone occupies a favorable region of lead-like chemical space (MW < 300, logP < 1), unlike the unsubstituted core (MW 182, logP 0.8) which is too lipophilic for its size, or the methoxymethyl analog (logP ~0.2) which approaches the upper lipophilicity boundary for fragment-based lead discovery [1][2]. The lipophilic ligand efficiency (LLE = pIC50 – logP) is predicted to be superior for the ethoxymethyl compound, as the negative logP compensates for moderate potency to yield an LLE >5, a threshold commonly used to prioritize lead series [3]. This favorable property profile makes the compound an attractive starting point for fragment growing or scaffold-hopping campaigns, particularly for targets such as EED where achieving balanced polarity is a recognized challenge.

Ligand efficiency Lipophilic ligand efficiency Drug-likeness Lead optimization

Optimal Application Scenarios for (3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone Based on Differential Evidence


EED-Focused Probe Discovery and Allosteric PRC2 Inhibitor Screening

For laboratories conducting TR-FRET-based EED binding assays, this compound provides an optimal entry point into the ethoxymethyl-pyrrolidine chemotype known to achieve low-nanomolar IC50 values against the EED WD40 domain [1]. The piperidine 4-yl NH permits facile derivatization (acylation, sulfonylation, reductive amination) without perturbing the critical ethoxymethyl pharmacophore, enabling rapid SAR exploration. Procurement of the methoxymethyl or unsubstituted analogs is not recommended, as these lack the essential lipophilic ether side chain required for EED pocket occupancy [2].

Physicochemical Property-Driven Lead Optimization Campaigns

Medicinal chemistry teams prioritizing lead-like chemical space (MW <300, logP <0) for CNS or oral drug targets will benefit from this compound's balanced polarity profile [1]. The negative logP (-0.59) and moderate MW (240.3) support high aqueous solubility, minimizing the need for DMSO in assay buffers and reducing the risk of solvent-induced artifacts. The 4-piperidinyl regioisomer's superior basicity (pKa ~9.5) permits straightforward salt screening for crystalline form identification, a critical step for in vivo formulation development .

Safety-Focused Cell-Based Assays Requiring Prolonged Compound Exposure

Investigators performing 48–72 h cell-based phenotypic assays or chronic in vivo pharmacology studies should select this ethoxymethyl analog over the fluoromethyl variant to avoid fluoroacetate-mediated mitochondrial toxicity [1]. The ethoxymethyl group undergoes clean O-dealkylation to a hydroxymethyl metabolite, which is further oxidized to a carboxylic acid and readily eliminated, ensuring that observed cellular phenotypes are attributable to target engagement rather than metabolite-driven cytotoxicity [2].

Scaffold-Hopping and Fragment-Growing Library Design

Computational chemistry and library design groups seeking fragment-like cores with high lipophilic ligand efficiency (LLE >5) can anchor diversity-oriented synthesis around this scaffold [1]. The free piperidine NH serves as a versatile vector for parallel chemistry (e.g., amide coupling, urea formation, sulfonamide synthesis), enabling the rapid generation of 50–200 compound libraries for screening against protein–protein interaction targets (EED, menin, WDR5) where balanced polarity is a prerequisite for binding [2].

Quote Request

Request a Quote for (3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.